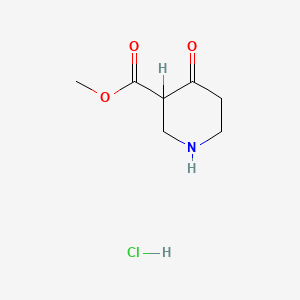
2-(3,5-Dimethyl-pyrazol-1-yl)-thiazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a thiazole ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiazole rings imparts unique chemical properties, making it a valuable compound for research and development.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its derivatives may serve as candidates for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of specialty chemicals for various industrial applications.
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the design of hiv-1 integrase (h–i) inhibitors . HIV-1 Integrase is a validated target for chemotherapeutic intervention .
Mode of Action
The mode of action of this compound is based on intermolecular coordination between the target (such as HIV-1 Integrase), the chemical inhibitor (the compound itself), and metals (Mg²⁺ and Mn²⁺, co-factors of the enzyme), leading to the formation of bimetallic complexes . This coordination can either promote or block the activity of the target .
Biochemical Pathways
The compound is likely to affect the biochemical pathways involving the target enzyme and its associated processes. For instance, in the case of HIV-1 Integrase, the compound could affect the enzyme’s interaction with viral and host DNA, thereby inhibiting the integration of the viral genome into the host genome .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of HIV-1 Integrase, it could potentially prevent the integration of the viral genome into the host genome, thereby inhibiting viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a thiazole derivative. One common method includes the reaction of 3,5-dimethyl-pyrazole with 2-bromo-thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid: This compound features a benzoic acid moiety instead of a thiazole ring, leading to different chemical properties and applications.
2-(3,5-Dimethyl-pyrazol-1-yl)-pyridine:
2-(3,5-Dimethyl-pyrazol-1-yl)-malonic acid diethyl ester: This compound has a malonic acid ester group, which can undergo different chemical reactions compared to the thiazole derivative.
Uniqueness: The uniqueness of 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid lies in its combination of pyrazole and thiazole rings, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-6(2)12(11-5)9-10-7(4-15-9)8(13)14/h3-4H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYCXBIJEFYBLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)


![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)








